molecular formula C28H40O4 B12565578 Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate CAS No. 290346-00-8

Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate

Cat. No.: B12565578
CAS No.: 290346-00-8
M. Wt: 440.6 g/mol
InChI Key: DQQHQBXXTPFDDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate is an organic compound with the molecular formula C28H40O4. It is a diester derived from naphthalene-1,8-dicarboxylic acid and 2-ethylhexanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Naphthalene-1,8-dicarboxylic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted naphthalene derivatives depending on the substituent used.

Scientific Research Applications

Bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: Employed in the manufacturing of flexible PVC products, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate involves its interaction with various molecular targets and pathways:

    Plasticization: The compound integrates into polymer matrices, reducing intermolecular forces and increasing flexibility.

    Endocrine Disruption: It can mimic or interfere with the action of hormones, potentially affecting endocrine system function.

    Drug Delivery: Enhances the solubility and bioavailability of drugs by forming stable complexes with pharmaceutical compounds.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) phthalate: Another commonly used plasticizer with similar applications but different chemical structure.

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with better thermal stability compared to bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate.

    Bis(2-ethylhexyl) adipate: Known for its use in flexible PVC and food packaging materials.

Uniqueness

This compound is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to other plasticizers. Its structure allows for specific interactions with polymer matrices, enhancing flexibility and durability in a unique manner.

Properties

CAS No.

290346-00-8

Molecular Formula

C28H40O4

Molecular Weight

440.6 g/mol

IUPAC Name

bis(2-ethylhexyl) naphthalene-1,8-dicarboxylate

InChI

InChI=1S/C28H40O4/c1-5-9-13-21(7-3)19-31-27(29)24-17-11-15-23-16-12-18-25(26(23)24)28(30)32-20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3

InChI Key

DQQHQBXXTPFDDP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OCC(CC)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.